Cas no 2138361-43-8 ((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane)

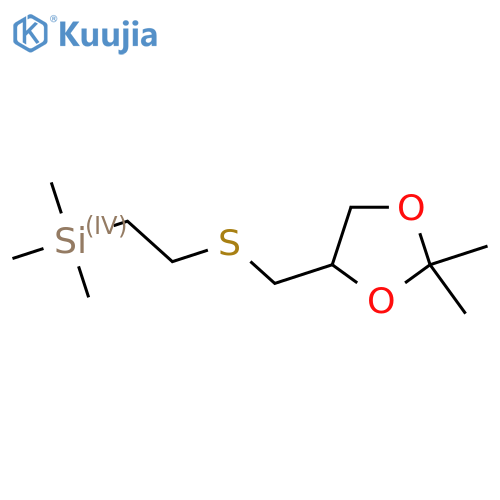

2138361-43-8 structure

商品名:(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane

(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 化学的及び物理的性質

名前と識別子

-

- (2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane

- (2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane

- EN300-1085613

- 2138361-43-8

-

- インチ: 1S/C11H24O2SSi/c1-11(2)12-8-10(13-11)9-14-6-7-15(3,4)5/h10H,6-9H2,1-5H3

- InChIKey: RHZIDBVFVGTARI-UHFFFAOYSA-N

- ほほえんだ: S(CC[Si](C)(C)C)CC1COC(C)(C)O1

計算された属性

- せいみつぶんしりょう: 248.12662771g/mol

- どういたいしつりょう: 248.12662771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1085613-0.5g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 95% | 0.5g |

$699.0 | 2023-10-27 | |

| Enamine | EN300-1085613-1.0g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 1g |

$728.0 | 2023-06-10 | ||

| Enamine | EN300-1085613-10.0g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 10g |

$3131.0 | 2023-06-10 | ||

| Enamine | EN300-1085613-5.0g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 5g |

$2110.0 | 2023-06-10 | ||

| Enamine | EN300-1085613-10g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 95% | 10g |

$3131.0 | 2023-10-27 | |

| Enamine | EN300-1085613-0.25g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 95% | 0.25g |

$670.0 | 2023-10-27 | |

| Enamine | EN300-1085613-0.1g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 95% | 0.1g |

$640.0 | 2023-10-27 | |

| Enamine | EN300-1085613-0.05g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 95% | 0.05g |

$612.0 | 2023-10-27 | |

| Enamine | EN300-1085613-2.5g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 95% | 2.5g |

$1428.0 | 2023-10-27 | |

| Enamine | EN300-1085613-5g |

(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]sulfanyl}ethyl)trimethylsilane |

2138361-43-8 | 95% | 5g |

$2110.0 | 2023-10-27 |

(2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2138361-43-8 ((2-{(2,2-dimethyl-1,3-dioxolan-4-yl)methylsulfanyl}ethyl)trimethylsilane) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量